Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrido-pyrimidinones and pyridazinones are classes of heterocyclic compounds that contain adjacent nitrogen atoms . They have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido-pyrimidine and pyrimidino-oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido-pyrimidinone derivatives .Molecular Structure Analysis
The molecular structure of these compounds typically involves a six-membered ring with nitrogen atoms at two adjacent positions . Pyridazinone is a derivative of pyridazine which contains nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis
The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido-pyrimidinones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents . For example, one synthesized compound, 5-Methyl-4-methylidene-2,7-diphenyl-4H-pyrimido-[4,5-d][1,3]oxazine, was reported to be a yellow solid with a melting point of 175–176°C .Mechanism of Action
- By binding to these receptors, Oprea1_166709 enhances sensory nerve health and corneal epithelial cell health .
- Oprea1_166709’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . Future research will likely continue to explore the synthesis and potential applications of these and related compounds.
properties
IUPAC Name |
4-amino-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2H,1H3,(H2,9,11)(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJPOULWYWWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NNC2=O)N)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.